molecular formula C25H24N2O3S B2729917 1-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1260915-43-2

1-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2729917
CAS No.: 1260915-43-2
M. Wt: 432.54
InChI Key: HMPZBMPZXBKCAI-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core (thienopyrimidine-2,4-dione) substituted at the 1- and 3-positions. The 1-position features a 2-oxo-2-(2,4,5-trimethylphenyl)ethyl group, introducing steric bulk and lipophilicity, while the 3-position is modified with a 2-phenylethyl chain, likely enhancing membrane permeability. Such structural features are common in bioactive molecules targeting enzymes or receptors involved in cancer and inflammation .

Elemental analysis (C, H, N) and spectroscopic characterization (NMR, HRMS) are critical for confirming its structure, as demonstrated for related thienopyrimidines .

Properties

IUPAC Name

1-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-3-(2-phenylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N2O3S/c1-16-13-18(3)20(14-17(16)2)22(28)15-27-21-10-12-31-23(21)24(29)26(25(27)30)11-9-19-7-5-4-6-8-19/h4-8,10,12-14,23H,9,11,15H2,1-3H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRFKZQFADQWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N2O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Substituent Comparison of Thienopyrimidine Derivatives

Compound Core Structure 1-Position Substituent 3-Position Substituent Key Biological Activity
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione 2-Oxo-2-(2,4,5-trimethylphenyl)ethyl 2-Phenylethyl Not reported (inferred anticancer potential)
Compound 14b () Thieno[3,2-d]pyrimidine (Thiophen-2-yl)methanone 3,4-Dimethoxyphenyl Antiviral (hypothetical)
2,3-Disubstituted analogs () Thieno[2,3-d]pyrimidin-4(3H)-one Aromatic aldehydes (e.g., benzyl) Benzylamine derivatives Anticancer (IC₅₀: 2.1–8.7 µM)
Pyrimidine-2-thione () Pyrimidine-2-thione Dimethylaminophenyl, hydroxyphenyl Methyl, methoxyphenyl Antineoplastic (docking-proven)
  • 1-Position : The target’s 2,4,5-trimethylphenyl group provides greater hydrophobicity compared to the thiophenyl or benzyl groups in analogs, which may influence pharmacokinetics (e.g., plasma protein binding) .

Preparation Methods

Gewald Reaction for Thiophene Formation

The Gewald reaction enables the synthesis of 2-aminothiophene-3-carboxylates, which serve as precursors for pyrimidinedione formation. For example, ethyl cyanoacetate reacts with cyclohexanone derivatives in the presence of sulfur and morpholine to yield aminothiophene esters (e.g., 9 in Scheme 1 of).

Typical Conditions :

  • Ethyl cyanoacetate, ketone (e.g., benzylated isopropyl cyclohexanone), sulfur, morpholine.
  • Reflux in ethanol (70–80°C, 12–24 h).
  • Yields: 50–70%.

Urea Formation and Cyclization

The aminothiophene ester is converted to a urea derivative using p-nitrophenyl chloroformate, followed by cyclization under basic conditions to form the pyrimidinedione ring.

Procedure :

  • Activate amine with p-nitrophenyl chloroformate in dichloromethane (0°C to room temperature).
  • React with primary or secondary amines (e.g., 2-phenylethylamine) to form ureas.
  • Cyclize with sodium methoxide in methanol (reflux, 4–6 h).
  • Yields: 60–75%.

Optimized Synthetic Routes

Route A: Sequential Alkylation Post-Core Formation

  • Core Synthesis :
    • Gewald reaction → urea formation → cyclization (overall yield: 35–40%).
  • N3-Alkylation :
    • 2-Phenylethyl bromide, Cs2CO3, DMF, 60°C, 6 h (yield: 70%).
  • N1-Alkylation :
    • 2-Bromo-1-(2,4,5-trimethylphenyl)ethan-1-one, K2CO3, DMF, 80°C, 12 h (yield: 55%).

Total Yield : ~15% (multi-step).

Route B: Early-Stage Functionalization

  • Thiophene with Pre-Installed Substituents :
    • Introduce 2-phenylethyl group at the amine stage of the Gewald product.
  • Cyclization and N1-Alkylation :
    • Proceed as in Route A.

Advantage : Reduces steric hindrance during alkylation.

Critical Reaction Parameters

Step Reagents/Conditions Yield Key Challenges Source
Gewald Reaction Ethyl cyanoacetate, S8, morpholine, EtOH, reflux 65% Byproduct formation
Urea Formation p-Nitrophenyl chloroformate, DCM, 0°C 80% Moisture sensitivity
Cyclization NaOMe, MeOH, reflux 70% Incomplete ring closure
N3-Alkylation 2-Phenylethyl bromide, Cs2CO3, DMF, 60°C 70% Regioselectivity
N1-Alkylation α-Keto bromide, K2CO3, DMF, 80°C 55% Steric hindrance

Scalability and Industrial Considerations

Phosphorus oxychloride (POCl3) is commonly used for chlorination in analogous pyrrolopyrimidines (e.g., 70% yield at 120°C for 6 h). However, for the target compound, dichlorophenylphosphine oxide enables milder conditions (170–175°C, 5 h) with comparable yields (60%). Industrial routes may prioritize:

  • Cost-effective reagents : POCl3 over phenylphosphonic dichloride.
  • Solvent recovery : Use of toluene for azeotropic distillation.

Q & A

Q. What are the standard synthetic routes for synthesizing thieno[3,2-d]pyrimidine-2,4-dione derivatives, and how can they be optimized for this compound?

The synthesis typically involves cyclization reactions to form the thieno[3,2-d]pyrimidine core, followed by functionalization of substituents. Key steps include:

  • Core formation : Cyclization of thiourea derivatives with α,β-unsaturated ketones under acidic conditions .
  • Substituent introduction : Alkylation or nucleophilic substitution using reagents like 2,4,5-trimethylphenethyl bromide and phenethyl halides. Optimize yields by adjusting solvent polarity (e.g., DMF vs. THF) and reaction time .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) achieves >95% purity.

Q. What analytical techniques are critical for validating the purity and structural integrity of this compound?

  • NMR spectroscopy : 1H and 13C NMR confirm substituent positions and core structure. For example, the 2-oxo group appears as a singlet at δ 8.2–8.5 ppm in DMSO-d6 .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities <0.5% .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+: ~505.2 g/mol) .

Q. How do substitution patterns (e.g., 2,4,5-trimethylphenyl) influence solubility and reactivity?

  • Solubility : Bulky aryl groups reduce aqueous solubility (logP ~4.2 predicted) but enhance lipid membrane permeability. Use DMSO or ethanol for in vitro assays .
  • Reactivity : Electron-donating methyl groups stabilize intermediates during substitution reactions, reducing side products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Step 1 : Synthesize analogs with variations in aryl substituents (e.g., replacing 2-phenylethyl with fluorophenyl) .
  • Step 2 : Test against target enzymes (e.g., kinases, MIF2) using fluorescence polarization assays. Example protocol:
    • Incubate compound (0.1–100 μM) with recombinant enzyme.
    • Measure IC50 via dose-response curves (e.g., IC50 = 2.6 ± 0.2 μM for MIF2 inhibition) .
  • Step 3 : Correlate substituent electronic properties (Hammett σ values) with activity trends .

Q. What strategies resolve conflicting data in cytotoxicity studies across cancer cell lines?

  • Controlled variables : Standardize cell passage number, serum concentration, and incubation time.
  • Mechanistic follow-up : Perform RNA-seq to identify off-target pathways when discrepancies arise (e.g., apoptosis vs. autophagy dominance in MCF7 vs. HCT116) .
  • Data normalization : Use Z-factor analysis to validate assay robustness (Z > 0.5 required) .

Q. What computational methods predict metabolic stability and potential toxicity?

  • In silico tools :
    • ADMET Predictor : Estimates hepatic clearance (e.g., CLhep ~15 mL/min/kg) and CYP450 inhibition risks .
    • Molecular docking (AutoDock Vina) : Simulate binding to hERG channels (pose energy < −9 kcal/mol indicates cardiotoxicity risk) .

Key Methodological Notes

  • Synthetic reproducibility : Use anhydrous conditions and argon atmosphere to prevent oxidation of thiophene rings .
  • Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate with orthogonal assays (e.g., SPR vs. FP) .

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